REACTION_CXSMILES
|
O[C:2]1[C:7]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[C:6]([CH3:13])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:7]1[C:2]([Cl:16])=[N:3][CH:4]=[N:5][C:6]=1[CH3:13]
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1CC(=O)OC)C
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting oil is poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
ADDITION
|
Details
|
by adding potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C(=NC=NC1C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |